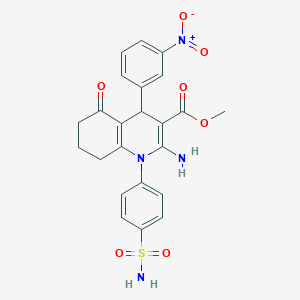
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
This compound: belongs to the quinoline family and contains various functional groups, including an amino group, a nitro group, and a sulfamoyl group. Its chemical formula is quite intricate: C23H20N4O7S.
Preparation Methods
The synthetic routes for this compound involve several steps, including cyclization reactions. Unfortunately, specific literature on the direct synthesis of this exact compound is scarce. we can draw insights from related quinoline derivatives. For instance, the quinazoline scaffold has structural similarities and might serve as a starting point . Further research is needed to establish a direct synthetic pathway.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group (NO~2~) can undergo reduction to an amino group (NH~2~) or oxidation to a nitroso group (NO).
Substitution: The compound may participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group (carboxylate) can be hydrolyzed to the corresponding carboxylic acid.
Amide Formation: The amino group can react with acyl chlorides to form amides.
Reduction: Hydrogen gas (H~2~) with a catalyst (e.g., palladium on carbon) for nitro group reduction.
Substitution: Nucleophiles (e.g., amines) in the presence of Lewis acids (e.g., AlCl3).
Hydrolysis: Acidic or basic conditions.
Amide Formation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).
Major Products:: The major products depend on the specific reaction conditions and substituents. Hydrolysis would yield the corresponding carboxylic acid, while reduction would lead to the amino derivative.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: It might exhibit antidiabetic properties due to its structural features. Further studies are needed to explore its potential as an α-glucosidase inhibitor.
Chemistry: Researchers can use it as a building block for designing novel quinoline-based drugs.
Industry: Its synthesis could be optimized for industrial production.
Mechanism of Action
The compound likely exerts its effects by inhibiting enzymes involved in carbohydrate metabolism. For example, it may inhibit α-glucosidase and α-amylase, thus reducing postprandial hyperglycemia.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related quinoline derivatives like quinazolines and other antidiabetic agents.
Properties
Molecular Formula |
C23H22N4O7S |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H22N4O7S/c1-34-23(29)21-19(13-4-2-5-15(12-13)27(30)31)20-17(6-3-7-18(20)28)26(22(21)24)14-8-10-16(11-9-14)35(25,32)33/h2,4-5,8-12,19H,3,6-7,24H2,1H3,(H2,25,32,33) |
InChI Key |
GUGVLYBUPYWRFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















